molecular formula C12H11O5- B14374272 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate CAS No. 90183-46-3

5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B14374272
CAS No.: 90183-46-3
M. Wt: 235.21 g/mol
InChI Key: QSYMBHXUAJBSQB-UHFFFAOYSA-M
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Description

5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates. These compounds are typically characterized by the presence of a benzoic acid moiety esterified with various alcohols. This particular compound features a methoxycarbonyl group and a prop-2-en-1-yl ether group attached to the benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate can be achieved through esterification reactions. One common method involves the reaction of 5-hydroxy-2-benzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The prop-2-en-1-yl ether group can be introduced via an etherification reaction using prop-2-en-1-ol and an appropriate catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-(carboxy)-2-[(prop-2-en-1-yl)oxy]benzoate.

    Reduction: Formation of 5-(methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology

In biological research, derivatives of benzoates are often studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Industry

In the industrial sector, benzoates are used as preservatives and intermediates in the synthesis of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate would depend on its specific application. Generally, benzoates can interact with biological targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl and prop-2-en-1-yl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the prop-2-en-1-yl ether group.

    Ethyl benzoate: Similar ester structure with an ethyl group instead of methoxycarbonyl.

    Propyl benzoate: Similar ester structure with a propyl group instead of prop-2-en-1-yl.

Uniqueness

5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of both methoxycarbonyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to other benzoates.

Properties

CAS No.

90183-46-3

Molecular Formula

C12H11O5-

Molecular Weight

235.21 g/mol

IUPAC Name

5-methoxycarbonyl-2-prop-2-enoxybenzoate

InChI

InChI=1S/C12H12O5/c1-3-6-17-10-5-4-8(12(15)16-2)7-9(10)11(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/p-1

InChI Key

QSYMBHXUAJBSQB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC=C)C(=O)[O-]

Origin of Product

United States

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